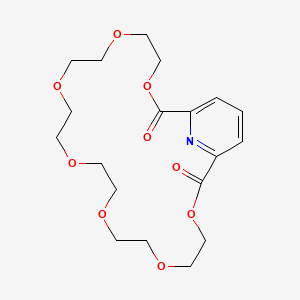
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(2131)heptacosa-1(27),23,25-triene-2,22-dione is a complex macrocyclic compound with a unique structure characterized by multiple ether and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione typically involves the reaction of oligoethylene glycols with pyridine dicarbonyl chlorides. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione involves its ability to form stable complexes with metal ions and other molecules. This property is attributed to the multiple ether and amide linkages, which provide multiple binding sites. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosane-1(27),23,25-triene
- 3,6,9,12,15,18,21-Heptaoxabicyclo(21.3.1)heptacosa-1(27),23,25-triene-27-carboxylic acid
Uniqueness
What sets 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione apart from similar compounds is its specific arrangement of ether and amide linkages, which confer unique chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and specificity.
Properties
CAS No. |
68436-53-3 |
|---|---|
Molecular Formula |
C19H27NO9 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione |
InChI |
InChI=1S/C19H27NO9/c21-18-16-2-1-3-17(20-16)19(22)29-15-13-27-11-9-25-7-5-23-4-6-24-8-10-26-12-14-28-18/h1-3H,4-15H2 |
InChI Key |
GXVCDVRALIXBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC(=O)C2=NC(=CC=C2)C(=O)OCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















